tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-fluoro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. Conditions typically involve the use of a base and an organic solvent.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate: Similar in structure but with a bromine atom instead of fluorine.
tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate: Contains a hydroxy group instead of a fluorine atom.
Uniqueness
tert-Butyl 4-fluoro-1H-pyrazole-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11FN2O2 |
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Molecular Weight |
186.18 g/mol |
IUPAC Name |
tert-butyl 4-fluoropyrazole-1-carboxylate |
InChI |
InChI=1S/C8H11FN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 |
InChI Key |
NFGBAPKJNSATOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)F |
Origin of Product |
United States |
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